L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine

Description

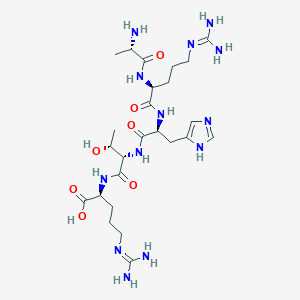

L-Alanyl-N⁵-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N⁵-(diaminomethylidene)-L-ornithine is a synthetic peptide derivative characterized by the presence of two N⁵-(diaminomethylidene)-L-ornithine residues. These residues feature a guanidino group modification, which enhances their ability to participate in hydrogen bonding and metal ion coordination.

Properties

CAS No. |

647375-85-7 |

|---|---|

Molecular Formula |

C25H45N13O7 |

Molecular Weight |

639.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C25H45N13O7/c1-12(26)19(40)35-15(5-3-7-32-24(27)28)20(41)37-17(9-14-10-31-11-34-14)21(42)38-18(13(2)39)22(43)36-16(23(44)45)6-4-8-33-25(29)30/h10-13,15-18,39H,3-9,26H2,1-2H3,(H,31,34)(H,35,40)(H,36,43)(H,37,41)(H,38,42)(H,44,45)(H4,27,28,32)(H4,29,30,33)/t12-,13+,15-,16-,17-,18-/m0/s1 |

InChI Key |

PCKJOTNVQDYMLX-PYCKYVDESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product isolation.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

Oxidation: This reaction can affect the histidine and threonine residues.

Reduction: The diaminomethylidene groups can be reduced under specific conditions.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme activity.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Alanyl-N⁵-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N⁵-(diaminomethylidene)-L-ornithine with structurally or functionally related compounds from the evidence:

Key Structural and Functional Differences:

Backbone Complexity :

- The target compound’s alanyl-histidyl-threonyl sequence distinguishes it from proline/lysine-rich analogs like the Bradykinin derivative and the industrial peptide in . Proline residues confer rigidity, whereas histidine and threonine may enable pH-dependent interactions or phosphorylation .

In contrast, Tuftsin and N⁵-hydroxy-L-ornithine have single modified ornithine residues with distinct functional roles.

Biological Roles: Tuftsin and the Bradykinin analog have well-documented physiological activities (immunostimulation and vasodilation, respectively). The target compound’s lack of reported activity suggests it may be a synthetic intermediate or research tool.

Safety Profiles :

- Compounds like N⁵-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine Hydrochloride Hydrate exhibit skin/eye irritation risks, whereas peptides such as the target compound likely require standard handling precautions for lab-synthesized biomolecules .

Biological Activity

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine is a complex synthetic peptide that has garnered attention in biochemical research due to its unique structural features and potential biological activities. Characterized by the presence of multiple diaminomethylidene groups, this compound exhibits properties that may influence various physiological processes, including enzyme activity, cellular signaling, and protein interactions.

Structure and Synthesis

The compound consists of several amino acids linked together, with diaminomethylidene groups enhancing its reactivity and biological activity. The synthesis typically employs solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and structure of the peptide. Key steps in the synthesis include:

- Coupling : Activation and attachment of amino acids to a solid resin.

- Deprotection : Removal of protecting groups to enable subsequent reactions.

- Cleavage : Final detachment of the completed peptide from the resin followed by purification.

The mechanisms through which this compound exerts its biological effects include:

- Protein Interactions : The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, influencing their structure and function.

- Enzyme Modulation : The compound may bind to active or allosteric sites on enzymes, altering their activity and affecting metabolic pathways.

- Cellular Signaling : By interacting with specific receptors or signaling molecules, it can modulate cellular responses to various stimuli.

Case Studies

- Cellular Signaling Study : Research on this compound demonstrated its ability to enhance signaling pathways associated with cell proliferation and survival in vitro. This was evidenced by increased phosphorylation of key proteins involved in these pathways .

- Enzymatic Activity Modulation : A study investigated the compound's effect on specific enzymes involved in metabolic processes. Results indicated that it could significantly inhibit or activate these enzymes depending on concentration, suggesting potential therapeutic applications in metabolic disorders .

Comparative Analysis

A comparative analysis with structurally similar peptides reveals unique features of this compound:

| Compound Name | Unique Features |

|---|---|

| L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl | Contains valine; different amino acid composition affects binding properties |

| N~5~-(Diaminomethylidene)-L-ornithyl | Simpler structure; focuses on diaminomethylidene aspect without additional amino acids |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.